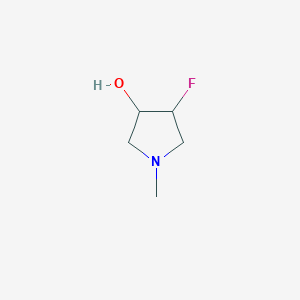
Ethyl 2-acetoxy-3-(2-hydroxyphenyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-acetoxy-3-(2-hydroxyphenyl)butanoate is an organic compound with the molecular formula C15H20O5. It is a white to yellow solid and is known for its unique chemical structure, which includes an ester functional group. This compound is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-acetoxy-3-(2-hydroxyphenyl)butanoate can be synthesized through the esterification of 2-hydroxybenzoic acid with ethyl 2-acetoxy-3-methylbutanoate. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-acetoxy-3-(2-hydroxyphenyl)butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form different products depending on the reagents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Hydrolysis: Produces 2-hydroxybenzoic acid and ethanol.
Oxidation: Can produce various oxidized derivatives depending on the specific conditions.
Substitution: Results in substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-acetoxy-3-(2-hydroxyphenyl)butanoate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying ester reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of ethyl 2-acetoxy-3-(2-hydroxyphenyl)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active compounds that interact with biological pathways. The aromatic ring can also participate in various biochemical reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the aromatic ring.
Methyl butyrate: Another ester with a different alkyl group.
Ethyl benzoate: Contains an aromatic ring but has a different ester group.
Uniqueness
Ethyl 2-acetoxy-3-(2-hydroxyphenyl)butanoate is unique due to its combination of an ester group and an aromatic ring with a hydroxyl group. This structure provides it with distinct chemical properties and reactivity compared to other esters .
Eigenschaften
Molekularformel |
C14H18O5 |
|---|---|
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
ethyl 2-acetyloxy-3-(2-hydroxyphenyl)butanoate |
InChI |
InChI=1S/C14H18O5/c1-4-18-14(17)13(19-10(3)15)9(2)11-7-5-6-8-12(11)16/h5-9,13,16H,4H2,1-3H3 |
InChI-Schlüssel |
YBZJLSNJLVWMMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(C)C1=CC=CC=C1O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione](/img/structure/B13700263.png)


![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B13700279.png)




![5-[2-(Boc-amino)-3-methoxy-3-oxopropyl]thiophene-2-boronic Acid Pinacol Ester](/img/structure/B13700313.png)


![2-[(1-Boc-4-piperidyl)methyl]pyrimidine](/img/structure/B13700338.png)


